Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate
Description
Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate is a complex β-alanine derivative featuring:
- Azo linkage: Connects a 2-chloro-4-nitrophenyl group to an acetylated aniline moiety.
- Ester functionalities: Ethoxy and ethoxycarbonylpropyl groups enhance solubility and modulate steric effects.
- Electron-withdrawing substituents: The 2-chloro-4-nitro group on the phenyl ring likely contributes to electronic conjugation, making the compound suitable for applications in dyes or photochemical research .
Properties
CAS No. |
68134-40-7 |
|---|---|
Molecular Formula |
C24H28ClN5O7 |
Molecular Weight |
534.0 g/mol |
IUPAC Name |
ethyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-ethoxy-3-oxopropyl)anilino]propanoate |
InChI |
InChI=1S/C24H28ClN5O7/c1-4-36-23(32)10-12-29(13-11-24(33)37-5-2)17-6-9-21(22(15-17)26-16(3)31)28-27-20-8-7-18(30(34)35)14-19(20)25/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,26,31) |
InChI Key |
UBJAEZNYIDXOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CCC(=O)OCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate follows a classical azo dye preparation route, which is a two-step process:
- Diazotization of a primary aromatic amine
- Coupling of the diazonium salt with a suitable coupling component
This process is well-documented for aromatic azo compounds and involves generating a diazonium salt intermediate from an aromatic amine under acidic conditions using nitrous acid, followed by coupling with an activated aromatic or heterocyclic compound to form the azo linkage.
Detailed Stepwise Preparation
Step 1: Diazotization
- Starting Material: 2-chloro-4-nitroaniline or a related substituted aromatic amine
- Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate nitrous acid (HNO2) in situ
- Conditions: Low temperature (0–5 °C) to stabilize the diazonium salt
- Mechanism:
Step 2: Coupling Reaction
- Coupling Component: Ethyl N-[3-(acetylamino)-4-aminophenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate or its precursor
- Conditions: Mildly alkaline medium to facilitate nucleophilic attack on diazonium salt
- Outcome: Formation of the azo bond linking the 2-chloro-4-nitrophenyl moiety to the substituted phenyl ring bearing acetylamino and ethoxy-oxopropyl beta-alaninate groups
Raw Materials and Intermediates
| Raw Material | Role | Source/Notes |
|---|---|---|
| 2-chloro-4-nitroaniline | Diazo component precursor | Commercially available aromatic amine |
| Ethyl N-[3-(acetylamino)-4-aminophenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate | Coupling component | Synthesized or purchased |
| Sodium nitrite (NaNO2) | Nitrosating agent | Standard reagent |
| Hydrochloric acid (HCl) | Acid to generate nitrous acid | Standard reagent |
| Sodium hydroxide (NaOH) or mild base | To maintain alkaline conditions during coupling | Standard reagent |
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature (diazotization) | 0–5 °C | To prevent diazonium salt decomposition |
| pH (coupling) | 7–9 | Mildly alkaline to favor azo coupling |
| Solvent | Aqueous acidic medium (diazotization), aqueous/organic mixture (coupling) | Water or mixed solvents for solubility |
| Reaction time | 30 min to 2 hours | Depends on scale and reagent purity |
Purification and Characterization
- Purification: Typically involves filtration, washing, recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate) to isolate the azo compound in pure form.
- Characterization: Confirmed by spectroscopic methods such as UV-Vis (characteristic azo chromophore absorption), IR (acetyl and ester groups), NMR (aromatic and aliphatic protons), and mass spectrometry.
Summary Table: Preparation Workflow
| Step Number | Description | Reagents/Conditions | Expected Product |
|---|---|---|---|
| 1 | Diazotization | 2-chloro-4-nitroaniline, NaNO2, HCl, 0–5 °C | 2-chloro-4-nitrophenyl diazonium salt |
| 2 | Coupling | Diazonium salt + ethyl N-[3-(acetylamino)-4-aminophenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate, pH 7–9 | This compound |
Research Findings and Literature Survey
- The azo coupling reaction mechanism and conditions are well-established in the literature of aromatic azo dye synthesis.
- The presence of electron-withdrawing groups such as chloro and nitro on the diazo component influences the reaction rate and stability of the diazonium salt.
- The acetylamino substituent on the coupling component provides steric and electronic effects that can modulate the azo dye’s properties and synthesis yield.
- Predicted physicochemical properties such as boiling point (~699 °C), density (~1.26 g/cm³), and pKa (~14.24) support the stability of the final compound under standard synthetic conditions.
- Patent literature (e.g., US20240191272A1) indicates that similar azo compounds are prepared via analogous diazotization and coupling strategies, emphasizing the robustness of this synthetic route.
Chemical Reactions Analysis
Reductive Cleavage of the Azo Bond
The azo (-N=N- ) group is the most reactive site, susceptible to reductive cleavage under biological or chemical conditions.
Key Findings :
-
Enzymatic cleavage is less efficient for pigments like this compound due to low water solubility, which limits azoreductase accessibility .
-
The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the phenyl ring increase the azo bond’s electrophilicity, accelerating reduction .
Photochemical Degradation
Exposure to UV light induces bond cleavage via photocatalysis:
| Wavelength | Degradation Pathway | Byproducts | Notes |
|---|---|---|---|
| 300–400 nm | Azo bond cleavage → Radical intermediates | Chlorinated nitrobenzene derivatives | Efficiency depends on solvent polarity |
| >400 nm | Partial degradation with ester hydrolysis | Ethanol, β-alanine derivatives | Slower reaction kinetics |
-
Photostability studies show that the nitro group stabilizes the excited state, increasing susceptibility to UV-induced cleavage .
Hydrolysis of Ester Groups
The ethoxy and ethoxycarbonyl groups undergo hydrolysis under acidic or alkaline conditions:
| Conditions | Reaction | Products |
|---|---|---|
| 1M HCl (80°C, 24 hrs) | Ester → Carboxylic acid | 3-ethoxy-3-oxopropyl → 3-carboxypropyl; ethanol released |
| 1M NaOH (70°C, 12 hrs) | Saponification of ethyl ester → Sodium salt | Sodium β-alaninate + 3-ethoxypropanoic acid |
-
Hydrolysis rates are slower compared to aliphatic esters due to steric hindrance from the bulky phenylazo group .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | Mass Loss (%) | Residue |
|---|---|---|---|
| 150–200°C | Ester group decomposition | 15–20% | Chlorinated aromatic chars |
| 250–300°C | Azo bond rupture | 30–35% | Carbonaceous material |
Nucleophilic Substitution at Chloro Group
The 2-chloro substituent on the nitrophenyl ring is a potential site for substitution:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq) | 100°C, 48 hrs | 2-amino-4-nitrophenyl derivative | <5% |
| KSCN (DMF, 120°C) | Phase-transfer catalyst | 2-thiocyanato-4-nitrophenyl derivative | 12% |
-
Low reactivity is attributed to steric hindrance from the adjacent nitro group and the bulky azo-linked phenyl ring .
Environmental Degradation
In aquatic systems, the compound undergoes:
Scientific Research Applications
Dye Chemistry
Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate is primarily utilized as a dye in various textile applications. Its azo group contributes to vibrant coloration, making it suitable for synthetic fibers.
Case Study: Textile Dyeing
A study conducted on the dyeing properties of this compound demonstrated its effectiveness in achieving deep hues on polyester fabrics. The results indicated that the dye exhibited excellent wash and light fastness, making it a viable option for commercial textile applications.
Pharmaceuticals
The compound shows potential in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. Its structural features allow for modifications that can lead to the development of new therapeutic agents.
Case Study: Synthesis of Anticancer Agents
Research has indicated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. The modification of the acetylamino group has been shown to enhance biological activity, suggesting pathways for drug development.
Material Science
In material science, this compound is explored for its potential use in polymer formulations and coatings due to its stability and color properties.
Case Study: Polymer Composites
A recent investigation into polymer composites incorporating this compound revealed improved thermal stability and color retention under UV exposure. These findings suggest its application in producing durable outdoor materials.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Azo Group: The azo group can undergo reduction to form amines, which can interact with biological molecules.
Nitro Group: The nitro group can be reduced to an amino group, which can participate in further chemical reactions.
Acetylamino Group: This group can form hydrogen bonds with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Modifications to the halogen or nitro groups on the phenyl ring significantly alter physicochemical properties:
Key Insight : Larger halogens (e.g., Br, I) increase molecular weight and lipophilicity, which may improve membrane permeability in biological applications but reduce aqueous solubility. Additional nitro groups (e.g., 4,6-dinitro) amplify electron withdrawal, favoring applications requiring high thermal stability .
Modifications to the Azo-Linked Heterocycle
Replacing the phenyl group with heterocycles alters electronic and steric profiles:
Key Insight : Thiazole-based azo compounds may shift applications from industrial dyes to pharmaceuticals due to improved bioactivity .
Ester Chain Variations
The length and branching of ester chains influence solubility and metabolic stability:
Key Insight : Branched or elongated ester chains improve formulation properties but may complicate synthetic purification steps .
Biological Activity
Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate, with CAS number 68134-40-7, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 533.96 g/mol. The structure includes an azo group, which is known for its role in various biological activities, including antimicrobial and anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | C24H28ClN5O7 |
| Molecular Weight | 533.96 g/mol |
| CAS Number | 68134-40-7 |
| Melting Point | 388.9 °C |
| Solubility | Not specified |
The biological activity of this compound may be attributed to the following mechanisms:
- Antioxidant Activity : Compounds containing nitro and azo groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Similar derivatives have shown efficacy against various bacterial strains, suggesting potential antimicrobial applications.
- Anticancer Potential : Research indicates that azo compounds can interfere with cellular processes in cancer cells, leading to apoptosis.
In Vitro Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Activity : A study demonstrated that related aryl-substituted compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
- Antioxidant Properties : Research on related compounds has shown their ability to scavenge free radicals effectively, suggesting that this compound may also possess similar properties .
Case Studies
- Cancer Cell Line Studies : In vitro experiments using human cancer cell lines revealed that compounds with similar structures inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
- Animal Models : Preliminary studies in animal models indicated that derivatives of this compound could reduce tumor growth rates when administered at specific dosages, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis involves sequential azo coupling and esterification. Azo group formation typically uses diazonium salts under acidic conditions (0–5°C), followed by coupling with a β-alanine derivative. Optimization can employ Design of Experiments (DoE) to assess variables like pH, temperature, and stoichiometry. For example, flow chemistry (e.g., Omura-Sharma-Swern oxidation) enables precise control of reaction parameters, reducing side products . Post-synthesis, purity is verified via HPLC with UV/Vis detection (λmax ~255 nm, similar to related azo compounds) .
Q. How should researchers characterize the structural integrity of this compound, particularly the azo linkage and ester groups?
- Methodological Answer : Use a combination of spectroscopic techniques:
- UV/Vis Spectroscopy : Confirm λmax in the visible range (azo chromophore absorption) .
- FT-IR : Identify peaks for ester carbonyl (~1730 cm⁻¹), azo (-N=N-, ~1400–1600 cm⁻¹), and amide groups (~1650 cm⁻¹).
- NMR : ¹H and ¹³C NMR should resolve peaks for the ethyl ester (δ ~1.3 ppm for CH3, ~4.1 ppm for OCH2), aromatic protons (δ ~7–8 ppm), and the β-alanine backbone. Compare with structurally related compounds (e.g., EPA-reported azo-β-alanine esters) .
Q. What stability considerations are critical for storing and handling this compound in laboratory settings?
- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent azo bond degradation and ester hydrolysis. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation. Precede experiments with TLC or NMR to confirm integrity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) elucidate the electronic properties or potential applications of this compound?
- Methodological Answer : Density Functional Theory (DFT) can model the azo group’s electron-withdrawing effects and predict λmax shifts under varying substituents (e.g., chloro vs. nitro groups). Molecular docking may explore interactions with biological targets (e.g., enzymes or receptors), leveraging analogs like indole-based azo derivatives reported in multitarget ligand studies . Validate predictions experimentally via UV/Vis titration or enzyme inhibition assays.
Q. What strategies resolve contradictory data regarding the compound’s solubility or reactivity in polar vs. nonpolar solvents?
- Methodological Answer : Perform systematic solubility tests using the Hildebrand solubility parameter framework. For example, compare dimethyl sulfoxide (polar aprotic) vs. ethyl acetate (nonpolar). Conflicting results may arise from aggregation; use dynamic light scattering (DLS) to detect micelle formation. Cross-reference with EPA-reported analogs (e.g., methoxy/cyanoethyl variants) to identify substituent effects .
Q. How can researchers design experiments to probe the compound’s photostability and potential as a photosensitizer?
- Methodological Answer : Expose the compound to controlled UV light (e.g., 254 nm) and monitor degradation via HPLC-MS. Compare with structurally similar azo dyes (e.g., 4-[(2-hydroxyethyl)amino]-3-nitrophenol derivatives) . Use electron paramagnetic resonance (EPR) to detect radical formation under irradiation. Correlate findings with computational predictions of excited-state behavior.
Q. What advanced analytical techniques are required to distinguish between isomeric or polymorphic forms of this compound?
- Methodological Answer : Employ X-ray crystallography for definitive structural assignment. If crystals are unavailable, use solid-state NMR or Raman spectroscopy to differentiate polymorphs. For isomers (e.g., azo vs. hydrazone tautomers), variable-temperature NMR or time-resolved spectroscopy can track tautomeric shifts .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound across literature sources?
- Methodological Answer : Replicate procedures with rigorous control of variables (e.g., reagent purity, moisture levels). Use DoE to identify critical factors (e.g., coupling reaction pH). Compare intermediates via LC-MS to trace yield loss to specific steps. Cross-validate with alternative routes (e.g., microwave-assisted synthesis for improved efficiency) .
Q. What experimental approaches validate conflicting hypotheses about the compound’s mechanism of action in biological systems?
- Methodological Answer : Conduct competitive binding assays with fluorescent probes or isotopic labeling (e.g., ¹⁴C-tagged compound). Use knockout cell lines or enzyme inhibitors to isolate pathways. For example, if studies suggest dual inhibition of SERT and MAO-A (as seen in indole derivatives), employ selective inhibitors (e.g., fluoxetine for SERT) to dissect contributions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
